molecular formula C13H9N3O2 B1598015 2-pyridin-3-yl-3H-benzoimidazole-5-carboxylic Acid CAS No. 312496-16-5

2-pyridin-3-yl-3H-benzoimidazole-5-carboxylic Acid

Cat. No.: B1598015
CAS No.: 312496-16-5
M. Wt: 239.23 g/mol
InChI Key: DHRPCXYIVJXXJR-UHFFFAOYSA-N
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Description

2-pyridin-3-yl-3H-benzoimidazole-5-carboxylic Acid is a useful research compound. Its molecular formula is C13H9N3O2 and its molecular weight is 239.23 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Copper-Catalyzed Cross-Coupling Reactions : This compound has been identified as a bidentate N-donor ligand suitable for the copper-catalyzed formation of vinyl C-N and C-O bonds. It facilitates copper-catalyzed cross-coupling reactions of alkenyl bromides and iodides with N-heterocycles and phenols to yield cross-coupled products efficiently under mild reaction conditions (Kabir, Lorenz, Namjoshi, & Cook, 2010).

  • Synthesis of Novel Oxadiazole Derivatives : The compound has been used in the synthesis of novel oxadiazole derivatives, contributing to the study of fluorescence spectral characteristics of these compounds in dichloromethane (Ge, Jia, Wang, Sun, Duan, & Wang, 2014).

  • Microwave Irradiation Synthesis : It has been used in the synthesis of tris(benzoimidazol-2-yl)pyridine and tris(imidazo[4,5-c]pyridin-2-yl)pyridine under microwave irradiation, showcasing an efficient synthesis method (Zi-yun, 2008).

  • Polycyclic Systems with 1,2,4-Oxadiazole Ring : The compound is integral in forming novel polycyclic systems, contributing to the prediction of biological activity of synthesized compounds (Kharchenko, Detistov, & Orlov, 2008).

  • Catalytic Hydroxylation of Aryl Bromides : This compound has been screened for promoting CuI-catalyzed hydroxylation of aryl bromides, an important transformation in organic synthesis (Jia, Jiang, Zhang, Jiang, & Ma, 2011).

  • Coordination Polymers and Luminescence Sensing : It has been used in constructing coordination polymers and studied for their luminescent sensing capabilities, particularly in sensing Fe3+ cations and Cr2O7^2−/CrO4^2− anions in aqueous solutions (Xue, Zhang, Lv, Chen, Wang, Chen, & Fan, 2021).

  • Synthesis and Anticancer Activity : The compound has been involved in the synthesis and study of potential anticancer activities of benzimidazole-based Zn(II) complexes against human carcinoma cells (Zhao, Guo, Hu, Yu, Zhi, & Zhang, 2015).

Properties

IUPAC Name

2-pyridin-3-yl-3H-benzimidazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3O2/c17-13(18)8-3-4-10-11(6-8)16-12(15-10)9-2-1-5-14-7-9/h1-7H,(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHRPCXYIVJXXJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NC3=C(N2)C=C(C=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10378101
Record name STK317938
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10378101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

312496-16-5
Record name 2-(3-Pyridinyl)-1H-benzimidazole-6-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=312496-16-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name STK317938
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10378101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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